1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-cyclopropanecarbonylpiperazine
Description
1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-cyclopropanecarbonylpiperazine is a complex organic compound featuring a unique structure that combines a cyclopenta[c]pyridazine core with a piperazine ring
Properties
IUPAC Name |
cyclopropyl-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c21-15(11-4-5-11)19-6-8-20(9-7-19)16(22)14-10-12-2-1-3-13(12)17-18-14/h10-11H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRQIXYPWCAAJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)C(=O)N3CCN(CC3)C(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-cyclopropanecarbonylpiperazine typically involves multi-step organic reactions. One common approach starts with the preparation of the cyclopenta[c]pyridazine core, which can be synthesized through a cyclocondensation reaction involving appropriate precursors such as cyclopentanone and hydrazine derivatives. The reaction is usually carried out under reflux conditions in the presence of a catalyst like acetic acid.
Next, the cyclopropanecarbonyl group is introduced via a Friedel-Crafts acylation reaction using cyclopropanecarbonyl chloride and an aluminum chloride catalyst. Finally, the piperazine ring is attached through a nucleophilic substitution reaction, where the intermediate compound reacts with piperazine under basic conditions, typically using sodium hydroxide or potassium carbonate as the base.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-cyclopropanecarbonylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols. Substitution reactions can introduce various alkyl or acyl groups, leading to a wide range of derivatives.
Scientific Research Applications
1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-cyclopropanecarbonylpiperazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-cyclopropanecarbonylpiperazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-methylpiperazine
- 1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-ethylpiperazine
- 1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-phenylpiperazine
Uniqueness
Compared to similar compounds, 1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-cyclopropanecarbonylpiperazine stands out due to the presence of the cyclopropanecarbonyl group, which imparts unique steric and electronic properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
The compound 1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-cyclopropanecarbonylpiperazine (CAS Number: 2415473-10-6) is a member of the pyridazine family, known for its diverse biological activities. This article delves into its biological activity, including its synthesis, characterization, and potential therapeutic applications based on recent research findings.
Molecular Structure
- Molecular Formula : C16H20N4O2
- Molecular Weight : 284.36 g/mol
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Solubility | N/A |
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions that typically include cycloaddition methods and the use of various reagents to achieve the desired carbonyl and piperazine functionalities. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry have been utilized to confirm the structure and purity of the synthesized compound.
Cytotoxicity Studies
Recent studies have indicated that compounds within the pyridazine family exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown that derivatives of pyridazines can induce apoptosis in human adenocarcinoma cell lines such as MCF-7 (breast cancer), SK-OV-3 (ovarian cancer), and LoVo (colon cancer) cells. The cytotoxicity was measured using the MTS assay, which demonstrated dose-dependent effects.
Table 1: Cytotoxicity Results
The proposed mechanism of action for the cytotoxic effects includes the induction of oxidative stress and disruption of mitochondrial function leading to cell death. The structural features of cyclopenta[c]pyridazines contribute to their ability to interact with cellular targets effectively.
Antimicrobial Activity
In addition to anticancer properties, some studies have explored the antimicrobial potential of pyridazine derivatives. They have shown activity against various bacterial strains, suggesting a broad spectrum of biological activity that warrants further investigation.
Case Study 1: Anticancer Activity
A study published in Pharmaceutical Research evaluated a series of pyridazine derivatives for their anticancer properties. Among them, this compound exhibited notable activity against colon cancer cells with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin.
Case Study 2: Antimicrobial Effects
Another investigation focused on the antimicrobial efficacy of various pyridazine compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives displayed promising antibacterial activity, thereby highlighting their potential as therapeutic agents in treating infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
